1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine
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Overview
Description
1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a 2,3,4-trimethoxybenzyl group, which imparts distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
It is suggested that similar compounds may have a role in the treatment of angina pectoris .
Biochemical Pathways
It is suggested that similar compounds may have an effect on cellular energy metabolism, specifically the metabolism of fatty acids and glucose .
Pharmacokinetics
Excretion is mainly renal (unchanged), and exposure is increased in renal impairment .
Result of Action
Similar compounds are reported to improve the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .
Action Environment
Similar compounds are reported to have their efficacy influenced by factors such as the patient’s age and renal function .
Biochemical Analysis
Biochemical Properties
It is structurally similar to Trimetazidine, a known anti-ischemic (antianginal) metabolic agent . This suggests that 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine may interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Based on its structural similarity to Trimetazidine, it may influence cell function by affecting cellular energy metabolism, specifically the metabolism of fatty acids and glucose .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level by inhibiting the use of fatty acid metabolism, thereby improving the heart muscle’s ability to use glucose as a fuel .
Metabolic Pathways
It is possible that it may interact with enzymes or cofactors involved in fatty acid oxidation, given its structural similarity to Trimetazidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable pyrazole derivative. One common method includes the reaction of 2,3,4-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3,4-Trimethoxybenzyl)piperazine
- Bis-(2,3,4-trimethoxybenzyl)alkanediamines
- N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine
Comparison
1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine is unique due to its pyrazole ring, which imparts distinct chemical properties compared to similar compounds with piperazine or alkanediamine structures. This uniqueness makes it valuable for specific applications where the pyrazole ring’s reactivity and binding properties are advantageous .
Properties
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-17-10-5-4-9(12(18-2)13(10)19-3)8-16-11(14)6-7-15-16/h4-7H,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXMFSXEMSCXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2C(=CC=N2)N)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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